4-苄氧基-5-溴嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

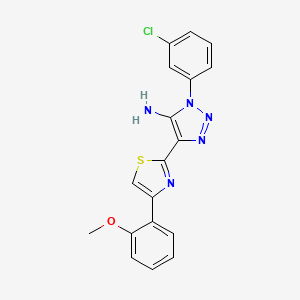

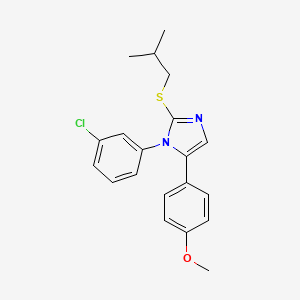

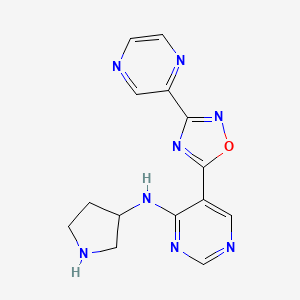

4-Benzyloxy-5-bromopyrimidine is a chemical compound consisting of a pyrimidine ring with a bromine and a benzyloxy group . It has a molecular weight of 265.11 .

Synthesis Analysis

The synthesis of 2,5-disubstituted pyrimidines, including 4-Benzyloxy-5-bromopyrimidine, has been reported. The desired 2,5-substituted pyrimidines were obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2 (PPh3)2 with 0.5 M aqueous Na2CO3 in water at 80 °C .Molecular Structure Analysis

The InChI code for 4-Benzyloxy-5-bromopyrimidine is 1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Chemical Reactions Analysis

The Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids is a key step in the synthesis of 2,5-disubstituted pyrimidines .Physical And Chemical Properties Analysis

4-Benzyloxy-5-bromopyrimidine is a powder . The storage temperature is 4 degrees Celsius .科学研究应用

合成与细胞毒性评估

4-苄氧基-5-溴嘧啶用于合成新型2,5-二取代嘧啶衍生物。这些衍生物已证明对HeLa细胞系具有中等体外细胞毒活性,表明在抗癌研究中具有潜在应用 (Reddy等人,2015).

微波辅助钯催化反应

该化合物在钯催化剂的存在下与各种噻吩反应,生成芳基取代的嘧啶。此反应可用于开发具有潜在药理活性的新化合物 (Verbitskiy等人,2013).

吡啶衍生物的合成

3-苄氧基-4-溴和3-苄氧基-5-溴吡啶甲酸酯是4-苄氧基-5-溴嘧啶的类似物,用作医药和农用化学产品中的构建模块。它们的交叉偶联反应对于合成生物学相关靶标至关重要 (Verdelet等人,2011).

抗病毒活性

4-苄氧基-5-溴嘧啶的一些衍生物已显示出在细胞培养中抑制逆转录病毒复制的希望,表明在抗病毒疗法中具有潜在应用 (Hocková等人,2003).

有机电子学中的应用

使用4-苄氧基-5-溴嘧啶的新型合成路线已导致开发出各种多环体系,在有机电子器件中具有潜在应用 (Verbitskiy等人,2016).

抗结核活性

由4-苄氧基-5-溴嘧啶合成的化合物已显示出对结核分枝杆菌的有希望的活性,表明在开发抗结核药物中具有潜在用途 (Verbitskiy等人,2016).

安全和危害

The safety information for 4-Benzyloxy-5-bromopyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .

作用机制

Target of Action

It is often used in the suzuki-miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron compounds used in these reactions.

Mode of Action

4-Benzyloxy-5-bromopyrimidine interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 4-Benzyloxy-5-bromopyrimidine, which contains a bromine atom, can act as the halide in the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Benzyloxy-5-bromopyrimidine participates, is a key step in many synthetic pathways . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the structure of organic molecules . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .

Result of Action

The result of the action of 4-Benzyloxy-5-bromopyrimidine is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds synthesized in the reaction.

Action Environment

The efficacy and stability of 4-Benzyloxy-5-bromopyrimidine, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of a suitable catalyst . In the case of the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is required . The reaction is also typically carried out under mild and functional group tolerant conditions , which suggests that it can be performed in a variety of environmental contexts.

属性

IUPAC Name |

5-bromo-4-phenylmethoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEVRYVDWYTABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

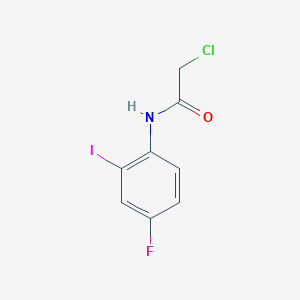

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

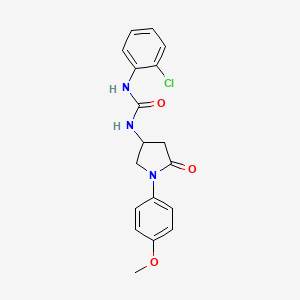

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)

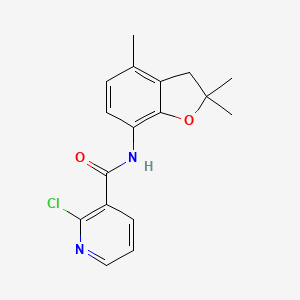

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)